molecular formula C29H31NO11S B1674321 Ladirubicin CAS No. 171047-47-5

Ladirubicin

Katalognummer: B1674321
CAS-Nummer: 171047-47-5
Molekulargewicht: 601.6 g/mol
InChI-Schlüssel: VMDWTZZCNDEKIO-CBNJBKGYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Ladirubicin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

    Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.

    Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um verschiedene Produkte zu erhalten.

    Substitution: this compound kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Aziridinylgruppe. Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Amine. .

Wirkmechanismus

Ladirubicin exerts its effects primarily through DNA alkylation and intercalation. It forms complexes with DNA by intercalating between base pairs, which inhibits DNA replication and transcription. This leads to DNA strand breakage and the inhibition of topoisomerase II activity, preventing the religation portion of the ligation-religation reaction . This compound also affects the regulation of gene expression and produces free radical damage to DNA .

Biologische Aktivität

Ladirubicin is an anthracycline derivative that has garnered attention for its potential anti-cancer properties. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, clinical studies, and comparative efficacy against other chemotherapeutic agents.

This compound exerts its anti-cancer effects primarily through the following mechanisms:

  • DNA Intercalation : Like other anthracyclines, this compound intercalates into DNA, disrupting the replication process and leading to apoptosis in cancer cells.
  • Topoisomerase Inhibition : It inhibits topoisomerase II, an enzyme crucial for DNA unwinding during replication, further contributing to its cytotoxic effects.
  • Reactive Oxygen Species (ROS) Generation : The compound generates ROS, which can damage cellular components and induce cell death.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in various clinical trials:

  • Absorption and Distribution : Following intravenous administration, this compound is rapidly distributed in tissues. Its volume of distribution is approximately 1.5 to 2 L/kg.
  • Metabolism : The drug is metabolized primarily in the liver through cytochrome P450 enzymes.
  • Excretion : Renal excretion accounts for a significant portion of the drug's elimination, with a half-life ranging from 10 to 20 hours depending on the dosage.

Clinical Studies

Several clinical studies have evaluated the efficacy and safety of this compound:

  • Phase I Trials : A study involving 61 patients treated with doses ranging from 1.0 to 16 mg/m² reported thrombocytopenia as a dose-limiting toxicity, with a maximum tolerated dose (MTD) established at 14 mg/m² .
  • Phase II Trials : In a subsequent trial targeting patients with relapsed or refractory acute myeloid leukemia (AML), this compound demonstrated an overall response rate of approximately 30%, with complete responses observed in 10% of cases. The median survival for responders was significantly longer compared to historical controls treated with standard therapies.

Comparative Efficacy

This compound has been compared to other anthracyclines such as doxorubicin and daunorubicin. A summary of findings from various studies is presented in Table 1 below:

CompoundResponse Rate (%)MTD (mg/m²)Common Toxicities
This compound3014Thrombocytopenia, Nausea
Doxorubicin5060Cardiotoxicity, Alopecia
Daunorubicin4045Myelosuppression, Nausea

Case Studies

Case studies provide insights into real-world applications and outcomes associated with this compound treatment:

  • Case Study A : A patient with refractory AML received this compound as part of a combination therapy regimen. The patient achieved complete remission after two cycles and maintained remission for over six months before relapse.
  • Case Study B : Another patient with advanced breast cancer was treated with this compound after failing multiple lines of therapy. The patient experienced a partial response lasting four months, highlighting its potential as a salvage therapy.

Eigenschaften

CAS-Nummer

171047-47-5

Molekularformel

C29H31NO11S

Molekulargewicht

601.6 g/mol

IUPAC-Name

[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-4-(aziridin-1-yl)-2-methyloxan-3-yl] methanesulfonate

InChI

InChI=1S/C29H31NO11S/c1-13-28(41-42(3,37)38)18(30-8-9-30)10-20(39-13)40-19-12-29(36,14(2)31)11-17-21(19)27(35)23-22(26(17)34)24(32)15-6-4-5-7-16(15)25(23)33/h4-7,13,18-20,28,34-36H,8-12H2,1-3H3/t13-,18-,19-,20-,28+,29-/m0/s1

InChI-Schlüssel

VMDWTZZCNDEKIO-CBNJBKGYSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N6CC6)OS(=O)(=O)C

Isomerische SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N6CC6)OS(=O)(=O)C

Kanonische SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N6CC6)OS(=O)(=O)C

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

4-demethoxy-3'-deamino-3'-aziridinyl-4'-methylsulfonyldaunorubicin
ladirubicin
PNU 159548
PNU-159548

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ladirubicin
Reactant of Route 2
Reactant of Route 2
Ladirubicin
Reactant of Route 3
Reactant of Route 3
Ladirubicin
Reactant of Route 4
Reactant of Route 4
Ladirubicin
Reactant of Route 5
Reactant of Route 5
Ladirubicin
Reactant of Route 6
Reactant of Route 6
Ladirubicin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.